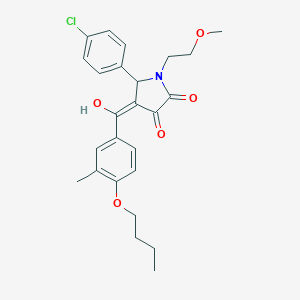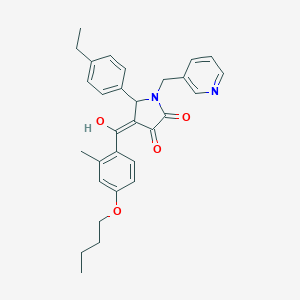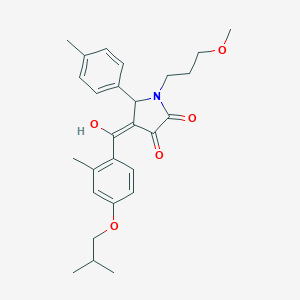![molecular formula C19H15ClN2O3 B266900 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C18H14ClN3O3. This compound is synthesized using various methods and has a wide range of applications in scientific research.
作用機序
The mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide involves its binding to specific target molecules such as proteins and enzymes. This binding results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide depend on the specific target molecule it binds to. For example, when it binds to a protein, it can affect its conformation, stability, and function. When it binds to an enzyme, it can affect its activity and substrate specificity.
実験室実験の利点と制限
The advantages of using 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into various experimental systems. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to perform the experiments.
将来の方向性
There are several future directions for the use of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide in scientific research. These include the development of new derivatives with improved properties, the application of the compound in live cell imaging, and the use of the compound in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide is a versatile and useful compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields of research.
合成法
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-furylmethyl)benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at a temperature range of 0-5°C. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of protein-protein interactions, protein-ligand interactions, and enzyme activity. It is also used as a molecular tool for the study of various biological processes such as signal transduction, gene expression, and cell proliferation.
特性
製品名 |
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide |
|---|---|
分子式 |
C19H15ClN2O3 |
分子量 |
354.8 g/mol |
IUPAC名 |
3-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-8-6-13(7-9-15)19(24)22-16-4-1-3-14(11-16)18(23)21-12-17-5-2-10-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
InChIキー |
PKNBVAZSSLVAGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)





![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

